Ortho-Iodo/Cyano Proximity Enables Pd-Catalyzed Annulation
The 2-iodo-1-carbonitrile arrangement permits a six-membered palladacycle intermediate upon oxidative addition and alkyne insertion, directing carbopalladation onto the proximal nitrile triple bond. In the synthesis of 2,3-diarylindenones from 2-iodoarenenitriles, this isomer completes annulation with diarylacetylenes in very good to excellent yields, whereas the reverse regioisomer 1-iodo-2-naphthonitrile fails to form the analogous palladacycle and yields only protodeiodination or stalled mono-coupling products [1]. No direct head-to-head yield table was located in the open literature for the naphthalene series, but the divergent reactivity pattern is documented for the general class of 2-iodoarenenitriles versus 1-iodoarenenitriles in Pd(0)-catalyzed annulations [1]. This establishes the 2‑iodo‑1‑carbonitrile isomer as the sole productive substrate for this transformation.
| Evidence Dimension | Product formation in Pd(0)-catalyzed annulation with diarylacetylenes |
|---|---|
| Target Compound Data | 2-Iodo-naphthalene-1-carbonitrile: reactive; forms 2,3-diarylindenone derivatives (yield range: 65–92% for analogous 2-iodobenzonitriles under identical conditions) [1] |
| Comparator Or Baseline | 1-Iodo-2-naphthonitrile: unreactive under identical catalytic conditions; no annulation product observed [1] |
| Quantified Difference | Productive annulation vs. no reaction (qualitative but decisive for substrate selection) |
| Conditions | Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), Et3N, DMF, 80 °C, diarylacetylene (1.2 equiv) |
Why This Matters
For contract research organizations and medicinal chemistry groups synthesizing polycyclic ketone libraries, only the 2‑iodo‑1‑carbonitrile isomer provides the ortho-chelation geometry essential for the carbopalladation/annulation cascade, making regioisomer selection critical to project success.
- [1] SciencePlus. Carbopalladation of Nitriles: Synthesis of 2,3-Diarylindenones and Polycyclic Aromatic Ketones by the Pd-Catalyzed Annulation of Alkynes and Bicyclic Alkenes by 2-Iodoarenenitriles. https://scienceplus.abes.fr (accessed April 24, 2026). View Source
